molecular formula C10H7N3 B3421937 1H-imidazo[4,5-c]quinoline CAS No. 233-56-7

1H-imidazo[4,5-c]quinoline

Cat. No.: B3421937
CAS No.: 233-56-7
M. Wt: 169.18 g/mol
InChI Key: ITIRVXDSMXFTPW-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-c]quinoline is a heterocyclic compound that has garnered significant interest due to its diverse biological activities This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoline ring

Biochemical Analysis

Biochemical Properties

1H-imidazo[4,5-c]quinoline is known to interact with various enzymes and proteins. It has been reported to be a potent activator of the Toll-Like Receptor 7 (TLR7), a key player in the innate immune system . This interaction leads to the induction of interferon, a group of signaling proteins that are crucial for the immune response against viruses . The nature of these interactions is largely dependent on the specific substituents at various positions on the this compound molecule .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling axis, which plays a central role in cell proliferation, growth, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported to inhibit the PI3K/mTOR pathway, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it has been observed to exhibit potent inhibition of virus lesion development in an intravaginal guinea pig herpes simplex virus-2 assay .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been used as an effective influenza vaccine adjuvant in mice, enhancing humoral immune responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and mTOR, playing a significant role in the PI3K/AKT/mTOR pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-imidazo[4,5-c]quinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate. This reaction typically occurs under reflux conditions in ethanol, yielding the desired compound .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes to enhance yield and purity. This may include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Major Products:

Scientific Research Applications

1H-imidazo[4,5-c]quinoline has a wide range of scientific research applications:

Chemistry:

Biology:

Medicine:

Industry:

Properties

IUPAC Name

3H-imidazo[4,5-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIRVXDSMXFTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311603
Record name 1H-Imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-56-7
Record name 1H-Imidazo[4,5-c]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-c]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1H-imidazo[4,5-c]quinoline interact with biological systems?

A1: this compound derivatives are known to interact with various biological targets, including adenosine receptors and Toll-like receptors (TLRs). For example, certain derivatives act as selective allosteric enhancers of human A3 adenosine receptors []. This interaction leads to potentiated agonist-induced responses and influences the binding kinetics of specific ligands. Additionally, modifications at the N1 position of the imidazoquinoline scaffold can dictate selectivity for TLR7 or TLR8, influencing the downstream production of cytokines like IL-1β, IL-12, and IFNγ [].

Q2: What is the significance of this compound's interaction with Toll-like receptors?

A2: Toll-like receptors play crucial roles in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses. This compound derivatives, particularly those with selective TLR7 or TLR8 agonistic activity, show promise as immunomodulators []. By activating these receptors, they can potentially be used to enhance immune responses against infections or tumors.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H7N3, and its molecular weight is 169.19 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound and its derivatives?

A4: Various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, are commonly employed to characterize this compound and its derivatives [, , , , , , , ]. These techniques provide valuable information about the compound's structure, purity, and presence of specific functional groups.

Q5: How planar is the core structure of this compound?

A5: X-ray crystallographic studies have demonstrated that the this compound ring system is generally planar, with only minor deviations observed in some derivatives [, , ]. This planarity can influence the compound's interactions with biological targets and its physicochemical properties.

Q6: How do structural modifications on the this compound scaffold affect its biological activity?

A6: Structural modifications on the this compound scaffold significantly influence its biological activity, potency, and selectivity. For instance, substitutions at the 1- and 2-positions impact its immunomodulatory activity and interaction with TLRs [, ]. Furthermore, the presence of a 2-cyclopentyl group and a 4-phenylamino substituent enhances the allosteric modulation of the A3 adenosine receptor []. Researchers utilize these SAR insights to design and synthesize derivatives with tailored pharmacological profiles.

Q7: What synthetic strategies are employed for the preparation of this compound derivatives?

A7: Several synthetic approaches have been developed for the preparation of this compound derivatives. Common methods include the use of this compound-4-cyano and this compound-4-carboxamide intermediates [, , ], reactions with isocyanates [], and multi-step sequences involving Van Leusen, Staudinger, aza-Wittig, and carbodiimide-mediated cyclizations []. The choice of synthetic route often depends on the specific substitutions desired on the imidazoquinoline core.

Q8: Are there specific challenges associated with the synthesis of certain this compound derivatives?

A8: The synthesis of some this compound derivatives, particularly those with complex substitution patterns, can present challenges regarding regioselectivity, yields, and purification. For example, reactions involving 3-aminoquinoline-2,4-diones can lead to multiple products, requiring careful optimization and purification procedures [, ].

Q9: What are the potential therapeutic applications of this compound derivatives?

A9: this compound derivatives exhibit a broad spectrum of potential therapeutic applications. Their immunomodulatory properties make them promising candidates for the treatment of viral infections [, , ], cancers [, , ], and skin diseases [, ]. Furthermore, their interaction with adenosine receptors suggests potential for treating conditions such as brain ischemia [].

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